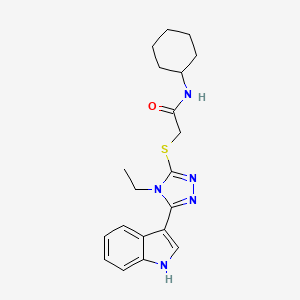

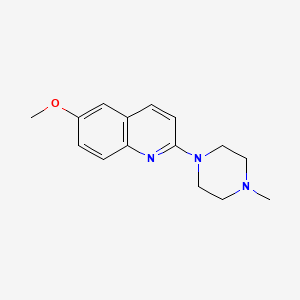

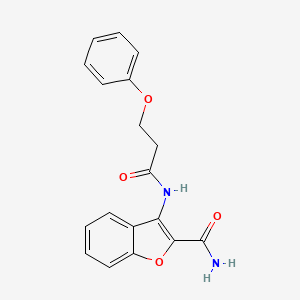

![molecular formula C25H27FN6O2 B2547247 8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 898437-59-7](/img/structure/B2547247.png)

8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which is structurally related to the compound of interest, has been explored in the context of developing potential antidepressant agents. A series of these derivatives, including 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives, were synthesized and evaluated for their biological activity. The synthetic route for these compounds involved the use of micellar electrokinetic chromatography (MEKC) system and human liver microsomes (HLM) model to determine lipophilicity and metabolic stability. One of the compounds, 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, showed potential as an antidepressant in preliminary in vivo studies .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and GC/MS. These techniques are crucial for establishing the identity and purity of the synthesized compounds. The presence of the fluorinated arylpiperazinylalkyl side chain is significant for the biological activity of these molecules, as molecular modeling suggested that this feature is important for the antidepressant and/or anxiolytic properties of the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it can be inferred that the reactions likely involve the formation of piperazine rings and the attachment of various substituents to the imidazo[2,1-f]purine dione core. The specific substituents and their positions on the core structure are critical for the resulting biological activity, as seen in the case of the compound with significant antidepressant potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity and metabolic stability, were assessed using the MEKC system and HLM model. These properties are essential for determining the potential of these compounds as drug candidates, as they affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. The compound with potential antidepressant activity was found to have a favorable profile in these preliminary assessments .

Herbicidal Activity

In a separate study, novel 1-phenyl-piperazine-2,6-diones were synthesized using a facile synthetic route and evaluated for herbicidal activity. One of the compounds, 2-(4-chloro-5-cyclopentyl-oxy-2-fluorophenyl)-tetrahydro-2H-pyrido-[1,2-a]-pyrazine-1,3-(4H,6H)-dione, displayed significant herbicidal activity. This suggests that the piperazine-2,6-dione scaffold can be modified to create compounds with diverse biological activities, including herbicidal properties .

Scientific Research Applications

Serotonergic and Adrenergic Activity

Research by Watanabe et al. (1992) on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives highlights the exploration of serotonergic and adrenergic activities in chemical compounds. These studies often aim to understand the interaction of compounds with serotonin and alpha receptors, which could have implications for the development of drugs targeting neurological disorders or cardiovascular diseases (Watanabe et al., 1992).

Antihistamine Properties

Abou-Gharbia et al. (1995) delved into the structural manipulation of serotonergic agents, leading to the discovery of compounds with significant H1-antagonist activity. This research direction is crucial for developing new antihistamines that can potentially offer improved efficacy or reduced side effects for allergic reactions (Abou-Gharbia et al., 1995).

Luminescent Properties and Electron Transfer

Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent. Such studies are relevant for applications in materials science, particularly in the development of new fluorescent dyes or materials for electronic devices (Gan et al., 2003).

Herbicidal Activity

Li et al. (2005) reported on the herbicidal activity of novel 1-phenyl-piperazine-2,6-diones, showcasing the potential agricultural applications of piperazine derivatives. This line of research could lead to the development of new herbicides with specific action mechanisms or improved environmental profiles (Li et al., 2005).

properties

IUPAC Name |

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN6O2/c1-17-5-3-4-6-19(17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-13-11-30(12-14-31)15-18-7-9-20(26)10-8-18/h3-10H,11-16H2,1-2H3,(H,28,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZOPFFQIAPWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)CC5=CC=C(C=C5)F)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

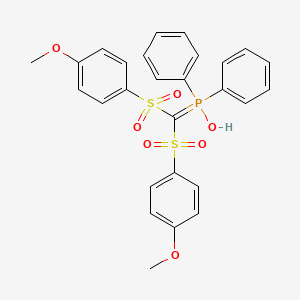

methanone](/img/structure/B2547169.png)

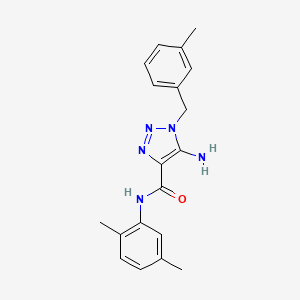

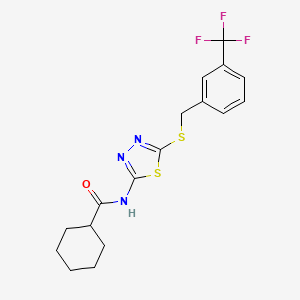

![N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2547172.png)

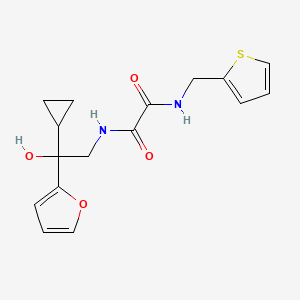

![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2547181.png)